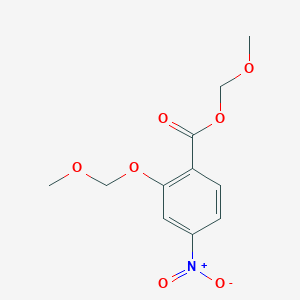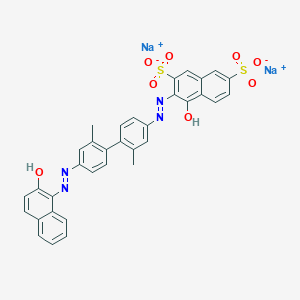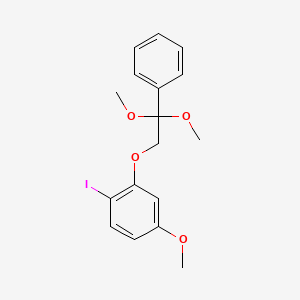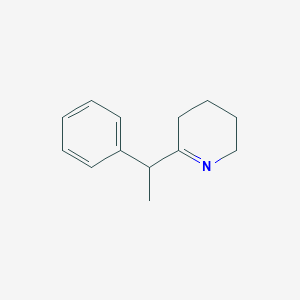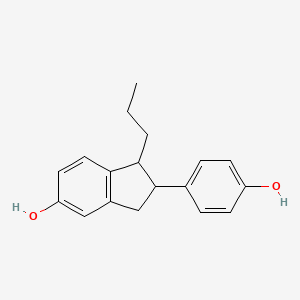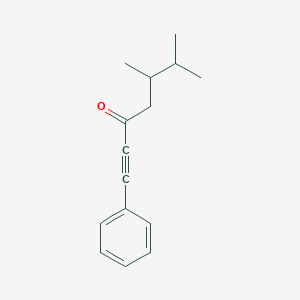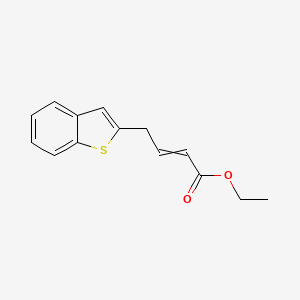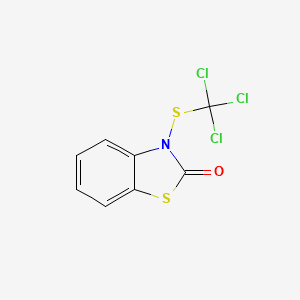
N-Trichloromethylthiobenzothiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trichloromethylthiobenzothiazolone is a chemical compound with the molecular formula C8H4Cl3NOS2 and a molecular weight of 300.61 g/mol . It is known for its unique structure, which includes a trichloromethylthio group attached to a benzothiazolone ring. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Trichloromethylthiobenzothiazolone can be synthesized through several methods. One common synthetic route involves the reaction of benzothiazolone with trichloromethylthiolating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired temperature and pressure, ensuring consistent quality and high yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Trichloromethylthiobenzothiazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted benzothiazolone.
Substitution: Various substituted benzothiazolone derivatives.
Aplicaciones Científicas De Investigación
N-Trichloromethylthiobenzothiazolone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-Trichloromethylthiobenzothiazolone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth and the disruption of cellular processes in target organisms .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylthiobenzothiazolone: Similar structure but with a methyl group instead of a trichloromethyl group.
N-Ethylthiobenzothiazolone: Contains an ethyl group instead of a trichloromethyl group.
N-Propylthiobenzothiazolone: Features a propyl group in place of the trichloromethyl group.
Uniqueness
N-Trichloromethylthiobenzothiazolone is unique due to its trichloromethylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where strong electron-withdrawing effects are desired, such as in the synthesis of complex organic molecules and in industrial processes .
Propiedades
Número CAS |
3567-79-1 |
|---|---|
Fórmula molecular |
C8H4Cl3NOS2 |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
3-(trichloromethylsulfanyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H4Cl3NOS2/c9-8(10,11)15-12-5-3-1-2-4-6(5)14-7(12)13/h1-4H |
Clave InChI |
MKPFMPWXGYOEPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)S2)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


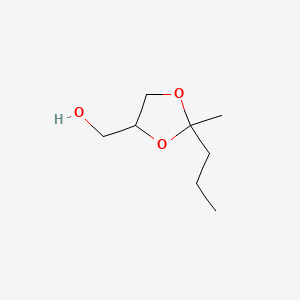
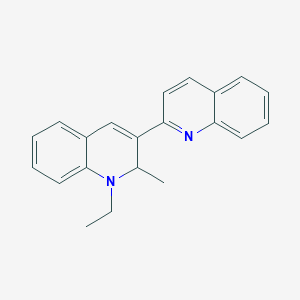
![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
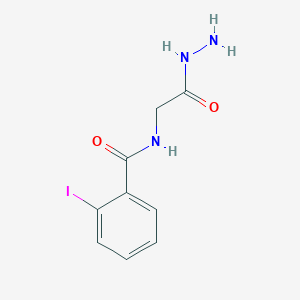
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)
![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
